6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione
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Overview
Description
6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in the presence of a suitable solvent such as butanol-1 . The reaction is carried out under reflux conditions to achieve high yields of the desired tricyclic derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
6-benzyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione is unique due to its specific triazoloisoindole structure, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C22H19N5O4 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
10-benzyl-5-(2-nitrophenyl)-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione |
InChI |
InChI=1S/C22H19N5O4/c28-21-17-13-10-14(18(17)22(29)25(21)11-12-6-2-1-3-7-12)20-19(13)23-24-26(20)15-8-4-5-9-16(15)27(30)31/h1-9,13-14,17-20H,10-11H2 |
InChI Key |
IFMAYTGULJHYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2N=NN4C5=CC=CC=C5[N+](=O)[O-])C(=O)N(C3=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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